(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
CAS No.: 913258-07-8
Cat. No.: VC2077552
Molecular Formula: C14H26O4Si
Molecular Weight: 286.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 913258-07-8 |
|---|---|
| Molecular Formula | C14H26O4Si |
| Molecular Weight | 286.44 g/mol |
| IUPAC Name | (3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
| Standard InChI | InChI=1S/C14H26O4Si/c1-4-19(5-2,6-3)18-13-8-12-10(11(13)9-15)7-14(16)17-12/h10-13,15H,4-9H2,1-3H3/t10-,11-,12+,13-/m1/s1 |
| Standard InChI Key | IZGGSEPXQZJWBP-FVCCEPFGSA-N |
| Isomeric SMILES | CC[Si](CC)(CC)O[C@@H]1C[C@H]2[C@@H]([C@H]1CO)CC(=O)O2 |
| SMILES | CC[Si](CC)(CC)OC1CC2C(C1CO)CC(=O)O2 |
| Canonical SMILES | CC[Si](CC)(CC)OC1CC2C(C1CO)CC(=O)O2 |
Introduction
Structural Characteristics and Identification
(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one belongs to the class of cyclopentafuran derivatives with specific stereochemistry designated by the prefixes in its name. The compound contains a bicyclic core structure consisting of a cyclopentane ring fused with a γ-lactone (furanone) ring system. The stereochemical configuration of the compound is crucial to its reactivity and applications in synthetic chemistry.
The compound is characterized by several key identifiers that facilitate its recognition in chemical databases and literature:
| Parameter | Value |
|---|---|
| CAS Number | 913258-07-8 |
| Molecular Formula | C14H26O4Si |
| Molecular Weight | 286.44 g/mol |
| IUPAC Name | (3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
| Standard InChI | InChI=1S/C14H26O4Si/c1-4-19(5-2,6-3)18-13-8-12-10(11(13)9-15)7-14(16)17-12/h10-13,15H,4-9H2,1-3H3/t10-,11-,12+,13-/m1/s1 |
| Standard InChIKey | IZGGSEPXQZJWBP-FVCCEPFGSA-N |
| Canonical SMILES | CCSi(CC)OC1CC2C(C1CO)CC(=O)O2 |
The stereochemical designations in the compound name indicate the absolute configuration at four stereocenters: 3aR, 4S, 5R, and 6aS. These configurations are essential for the compound's biological activity and synthetic utility.
Structural Features
The molecule contains several important functional groups:
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A γ-lactone (2-one) ring that provides rigidity to the structure
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A hydroxymethyl group at the 4-position that can participate in various chemical transformations
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A triethylsilyl protecting group at the 5-position that shields the hydroxyl group from unwanted reactions
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Four stereogenic centers that define the three-dimensional orientation of the molecule
The triethylsilyl (TES) group serves as a protecting group for the hydroxyl functionality, allowing selective reactions at other positions in the molecule. This protection strategy is common in multi-step organic synthesis to control reactivity and selectivity.
Synthesis Methods
The synthesis of (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one typically involves the protection of a hydroxyl group in the precursor compound, (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one (also known as Corey lactone diol), with a triethylsilyl group.
General Synthetic Approach
The synthesis generally proceeds through the following steps:
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Preparation of the Corey lactone diol precursor
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Selective protection of the 5-hydroxyl group with triethylsilyl chloride
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Purification of the final product
A typical procedure for the silylation step involves:
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Dissolving the precursor compound (Corey lactone diol) in anhydrous DMF
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Adding imidazole as a base catalyst
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Slowly adding chlorotriethylsilane (TESCl) at low temperature (typically 0°C)
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Allowing the reaction to warm to room temperature and stirring for several hours
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Quenching with water and extracting with ethyl acetate
The reaction typically provides high yields, with literature reporting yields of approximately 90% for similar silylation reactions .
Reaction Mechanism
The silylation reaction follows a nucleophilic substitution mechanism:
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The imidazole deprotonates the 5-hydroxyl group, generating an alkoxide ion
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The alkoxide attacks the silicon center of the triethylsilyl chloride
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Chloride is displaced, forming the silyl ether and imidazolium chloride as a byproduct
The selectivity for the 5-hydroxyl over the hydroxymethyl group is likely due to steric factors and the relative acidity of the hydroxyl groups in the molecule.
Physicochemical Properties
Understanding the physicochemical properties of (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one is essential for its handling, storage, and application in synthetic procedures.
Physical Properties
While specific physical data for this exact compound is limited in the search results, we can infer some properties based on its structure and related compounds:
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Appearance: Likely a white to off-white crystalline solid
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Solubility: Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate; limited solubility in water
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Stability: Generally stable under normal laboratory conditions but sensitive to strong acids that can cleave the silyl ether
The related compound without the triethylsilyl group, (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one, has a melting point of 117-119°C and an optical rotation of −44° (c=1.4 in Methanol) . The addition of the triethylsilyl group would likely alter these properties.
Chemical Reactivity
The compound exhibits several reactive sites:
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The hydroxymethyl group can undergo oxidation, substitution, or elimination reactions
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The lactone carbonyl can participate in nucleophilic addition reactions
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The triethylsilyl ether is susceptible to cleavage under acidic conditions or with fluoride sources (such as TBAF)
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The cyclic structure provides conformational constraints that can influence stereoselectivity in reactions
Applications in Organic Synthesis
(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one serves as a valuable intermediate in complex organic synthesis, particularly in the preparation of prostaglandins and related bioactive compounds.
As a Building Block in Complex Molecule Synthesis
The compound's utility stems from several factors:
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Defined stereochemistry that can be transferred to more complex structures
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Orthogonal protection strategy that allows selective functionalization
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Lactone functionality that can be transformed into various other functional groups
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Presence of a primary alcohol (hydroxymethyl) that serves as a handle for further elaboration
These features make it particularly valuable in the synthesis of prostaglandins and prostaglandin analogues, which require precise stereochemical control and sequential functionalization steps.
Role in Prostaglandin Synthesis
The cyclopenta[b]furan scaffold is a key structural element in prostaglandin synthesis. The compound can be transformed through:
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Elaboration of the hydroxymethyl group to introduce the α-chain of prostaglandins
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Opening of the lactone ring to establish the ω-chain
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Manipulation of the protected hydroxyl group after removal of the silyl protecting group
These transformations allow for the construction of the prostaglandin framework with precise control over stereochemistry, which is crucial for biological activity .
Comparison with Related Compounds
To better understand the significance of (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one, it is instructive to compare it with structurally related compounds.
Comparison with Unprotected Corey Lactone
The parent compound, (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one (Corey lactone diol), differs from our target compound by lacking the triethylsilyl protecting group:
| Feature | Corey Lactone Diol | TES-Protected Derivative |
|---|---|---|
| CAS Number | 32233-40-2 | 913258-07-8 |
| Molecular Formula | C8H12O4 | C14H26O4Si |
| Molecular Weight | 172.18 g/mol | 286.44 g/mol |
| Reactivity | Both hydroxyl groups reactive | Selective reactivity at hydroxymethyl group |
| Solubility | More polar, better solubility in protic solvents | Less polar, better solubility in aprotic organic solvents |
| Synonyms | L-Corey lactone, Corey lactone diol | TES-protected Corey lactone |
The primary advantage of the TES-protected derivative is the ability to selectively functionalize the hydroxymethyl group without affecting the 5-hydroxyl position .
Comparison with Other Protected Derivatives
Various protecting groups can be used instead of the triethylsilyl group, each offering different stability profiles and deprotection conditions:
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Tetrahydropyranyl (THP): (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
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More stable under basic conditions
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Cleaved under mild acidic conditions
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Functionalized derivatives: (3aR,4R,5R,6aS)-Hexahydro-4-[(1E)-3-oxo-1-octen-1-yl]-5-[(triethylsilyl)oxy]-2H-cyclopenta[b]furan-2-one
The choice of protecting group depends on the specific synthetic strategy, reaction conditions, and subsequent transformations planned.
Research Findings and Future Directions
Research on (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one and related compounds continues to evolve, with focus on improving synthetic efficiency and exploring new applications.
Current Research Trends
Recent research on this compound class has focused on:
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Development of more efficient synthesis methods, including catalytic approaches
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Exploration of new protecting group strategies for orthogonal functionalization
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Application in the synthesis of novel prostaglandin analogues with improved pharmacological profiles
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Investigation of the compound's utility in the synthesis of other natural products and bioactive molecules
Future Directions
Potential future research directions include:
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Application of modern synthetic methodologies, such as flow chemistry and green chemistry approaches, to improve the efficiency and sustainability of the synthesis
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Exploration of alternative protecting groups that offer improved selectivity or novel deprotection triggers
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Investigation of the compound's utility in the synthesis of complex natural products beyond prostaglandins
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Development of libraries of analogues for structure-activity relationship studies in drug discovery
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